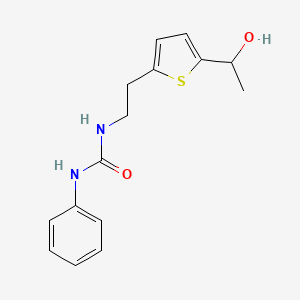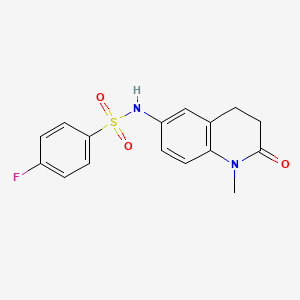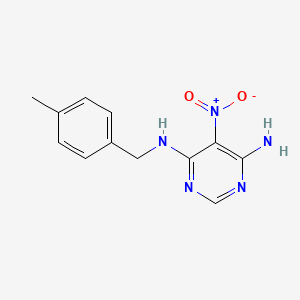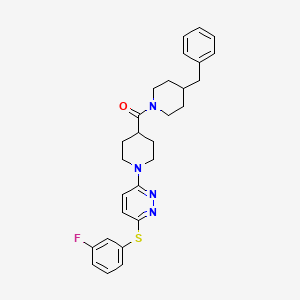
1-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-3-phenylurea, also known as HTU-71, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Microwave Irradiation Technique in Thiourea Derivatives Synthesis
New thiourea derivatives have been synthesized using microwave irradiation, demonstrating a higher yield compared to traditional reflux methods. Although these compounds showed no significant inhibition of bacteria and fungi, the technique highlights an efficient synthesis pathway for thiourea derivatives (Ahyak et al., 2016).
Antibacterial and Anti-HIV Studies
Thiourea derivatives have been explored for their antibacterial and anti-HIV activities. Novel compounds were synthesized and showed promise in preliminary tests against various microorganisms, indicating the potential of thiourea derivatives in developing new antimicrobial and antiviral agents (Patel et al., 2007).
Crystal Structures of Thiophene Derivatives
The crystal and molecular structures of several thiophene derivatives have been detailed, providing insights into their potential applications in materials science and pharmaceuticals. These structures help in understanding the reactivity and interaction of these compounds (Quoc et al., 2019).
Inhibition of Dopamine Beta-Hydroxylase
Thiophene derivatives have been identified as potent competitive inhibitors of dopamine beta-hydroxylase, suggesting their potential application in treating diseases related to dopamine dysregulation, such as hypertension and certain psychiatric disorders (McCarthy et al., 1990).
Nonlinear Optical Limiting
Thiophene dyes have been designed for optoelectronic devices aimed at protecting human eyes and optical sensors. These compounds demonstrated significant nonlinear absorption and optical limiting behavior, highlighting their importance in photonics (Anandan et al., 2018).
Antimicrobial Activity of Synthesized Derivatives
Various synthesized thiophene derivatives have shown promising antimicrobial activities, indicating their potential as leads for the development of new antimicrobial agents. This research expands the understanding of thiourea derivatives in combating microbial resistance (Wardkhan et al., 2008).
Properties
IUPAC Name |
1-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-11(18)14-8-7-13(20-14)9-10-16-15(19)17-12-5-3-2-4-6-12/h2-8,11,18H,9-10H2,1H3,(H2,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWITOWLZUGRPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)NC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2362733.png)

![(E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2362736.png)


![3,6-dichloro-N-{1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl}pyridine-2-carboxamide](/img/structure/B2362739.png)
![4-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2362742.png)
![N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2362744.png)
![2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B2362747.png)


![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2362753.png)
![3,5-dimethyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-sulfonamide](/img/structure/B2362754.png)

